2,5-Difluoro-4-(methylthio)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBODNNAYBREIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728652 | |
| Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-68-7 | |
| Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Difluoro 4 Methylthio Benzoic Acid and Its Analogues
Established Synthetic Routes and Mechanistic Investigations
Traditional synthetic methods often rely on sequential, multi-step pathways that build the molecule's functionality piece by piece from simpler, commercially available starting materials.
The construction of polysubstituted aromatic rings containing fluorine, a thioether, and a carboxylic acid group typically involves a series of well-understood reactions. A common and established route to 2,5-Difluoro-4-(methylthio)benzoic acid starts with a halogenated difluorobenzene precursor. For instance, 1,4-dibromo-2,5-difluorobenzene (B1294941) serves as a practical starting point.
The initial step involves a regioselective lithium-halogen exchange at low temperatures, followed by quenching the resulting aryllithium intermediate with carbon dioxide (CO2) to install the carboxylic acid group. This process yields 4-Bromo-2,5-difluorobenzoic acid. chemicalbook.com The subsequent and final key step is the introduction of the methylthio group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netacsgcipr.org The bromo-substituted benzoic acid is treated with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base. nih.gov The fluorine atoms strongly activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group. acsgcipr.org
The mechanism for the SNAr reaction proceeds through a two-step addition-elimination pathway. researchgate.net The sulfur nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgresearchgate.net The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine and carboxyl groups. In the final step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the final thioether product.
Below is a table summarizing typical conditions for the SNAr step in the synthesis of aryl thioethers.
Table 1: Representative Reaction Conditions for SNAr Thioetherification| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Heteroaryl Halides | Thiols | K₂CO₃ | DMAc | rt - 100 | Good | nih.gov |
| Nitroarenes | Thiols | K₃PO₄ | Varies | Varies | Good to Excellent | researchgate.net |
| Aryl Fluorides | Disulfides | 18-crown-6 (additive) | Varies | 0 - 25 | Good | researchgate.net |
Achieving the correct substitution pattern (regiochemistry) is paramount. In the established route described above, selectivity is controlled at each stage.
Carboxylation: The initial monolithium-halogen exchange on 1,4-dibromo-2,5-difluorobenzene occurs selectively at one of the bromine atoms. This is followed by reaction with CO₂ to form the carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of the SNAr reaction is highly predictable. Nucleophilic attack is strongly favored at positions that are ortho or para to potent electron-withdrawing groups. acsgcipr.org In the 4-Bromo-2,5-difluorobenzoic acid intermediate, the fluorine atoms at positions 2 and 5, along with the carboxylic acid, activate the ring for substitution. The bromine at position 4 is ortho to one fluorine and para to the other, making it the prime site for nucleophilic displacement by the thiomethoxide anion.
The reactivity trend for leaving groups in SNAr reactions is generally F > Cl > Br > I, which can seem counterintuitive based on electronegativity. However, the rate-determining step is typically the initial nucleophilic attack, which is heavily influenced by the electron-withdrawing nature of the substituent, making aryl fluorides excellent substrates. acsgcipr.org
The parent molecule, this compound, is achiral and therefore does not have stereoisomers. Consequently, stereochemical control is not a concern in its direct synthesis.
However, for analogues of this compound that may possess chiral centers, stereochemical considerations would become crucial. For example, if a substituent on the aromatic ring or an alkyl group on the sulfur atom were chiral, enantioselective or diastereoselective synthetic methods would be necessary. While much of the development in asymmetric fluorination has focused on aliphatic systems, the principles of using chiral catalysts to control the facial selectivity of a reaction are well-established. nih.gov For instance, enantioselective fluorination of β-diketones has been achieved using chiral organocatalysts, demonstrating that catalysts can create a chiral environment to discriminate between enantiotopic faces of a molecule during C-F bond formation. mdpi.com These principles could be adapted for the synthesis of chiral fluorinated benzoic acid analogues.
Advanced Approaches in the Synthesis of this compound
Modern synthetic chemistry seeks to improve upon established methods by developing more efficient, selective, and sustainable catalytic processes.
Recent years have seen a surge in the development of transition-metal-catalyzed reactions to form C-F and C-S bonds, offering alternatives to traditional methods. nih.govresearchgate.net
Catalytic Fluorination: Instead of starting with a pre-fluorinated scaffold, fluorine atoms can be introduced directly onto an aromatic ring through catalytic C-H fluorination. Palladium-catalyzed methods have been developed for the direct fluorination of aromatic C-H bonds using mild electrophilic fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI) or F-TEDA-PF₆ (a Selectfluor derivative). nih.govnih.gov This approach avoids the often harsh conditions of older methods and can offer high regioselectivity, potentially providing access to novel fluorinated aromatics that are difficult to synthesize otherwise. nih.govnumberanalytics.com
Catalytic Thioetherification: While SNAr is effective, modern cross-coupling reactions provide a powerful alternative for C-S bond formation. These methods often tolerate a wider range of functional groups. Photocatalysis, for example, has emerged as a mild and efficient way to generate sulfur-centered radicals from thiols or disulfides, which can then engage in C-S bond formation. rsc.org These reactions can be triggered by visible light and proceed under environmentally benign conditions. rsc.orgunipr.it
A summary of advanced catalytic methods is presented below.
Table 2: Advanced Catalytic Methods for C-F and C-S Bond Formation| Transformation | Catalyst System | Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Aromatic C-H Fluorination | Palladium (Pd) | Aryl Stannanes, F-TEDA | Undirected fluorination, mild conditions, broad scope. | nih.govnih.gov |
| Aromatic C-H Fluorination | Silver (Ag) | Aryl Stannanes, F-TEDA-PF₆ | Applied to late-stage fluorination of complex molecules. | nih.gov |
| C-S Bond Formation | Photoredox Catalyst (e.g., Eosin Y, Ru/Ir complexes) | Thiols, Aryl Halides | Visible-light mediated, mild conditions, radical mechanism. | rsc.org |
| C-S Bond Formation | None (Catalyst-Free) | Benzylic Thioethers, Arenes | Direct visible-light induced C-S bond cleavage and C-C/C-N bond formation. | unipr.it |
For a molecule like this compound, a hypothetical one-pot synthesis could be envisioned. For example, a process could start with the SNAr reaction to form an ester of the target acid, such as methyl 2,5-difluoro-4-(methylthio)benzoate, from methyl 4-bromo-2,5-difluorobenzoate. Following the completion of the thioetherification, reagents for ester hydrolysis (e.g., a base like NaOH followed by acid workup) could be added directly to the same pot to yield the final carboxylic acid.
More complex one-pot functionalizations have been developed that could be applied to analogues. For instance, methods exist for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. nih.govacs.orgorganic-chemistry.org This involves the in-situ formation of an intermediate from the carboxylic acid, which then undergoes a subsequent copper-catalyzed C-H functionalization. organic-chemistry.org This demonstrates the power of telescoping multiple distinct transformations into a single, efficient operation. nih.govbeilstein-journals.org
Principles of Green Chemistry Applied to Benzoic Acid Synthesis
The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. For the synthesis of benzoic acid and its derivatives, several greener strategies have been developed. These include the use of renewable starting materials, energy-efficient reaction conditions, and the reduction of hazardous waste.
Key green chemistry approaches relevant to benzoic acid synthesis include:
Biomass-based Synthesis : Researchers have explored the conversion of lignin-based benzoic acid derivatives (LBADs), obtained from the oxidative cleavage of lignin, into active pharmaceutical ingredients. rsc.org This approach provides a sustainable alternative to petroleum-based feedstocks. rsc.org Another method involves the deoxygenation of glucose-derived materials like quinic acid and shikimic acid using formic acid to produce benzoic acid. escholarship.org
Catalytic Oxidation : The use of catalysts can significantly improve the efficiency and environmental profile of oxidation reactions. For instance, a selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water offers a mild and eco-friendly protocol. mdpi.com This method allows for the recycling of the aqueous medium and catalyst. mdpi.com
Photocatalysis and Electrochemistry : Innovative methods such as the Solar Thermal Electrochemical Process (STEP) utilize solar energy to drive the electrolysis of toluene (B28343) to produce benzoic acid, reducing the reliance on conventional energy sources. rsc.org Aerobic photooxidation, using molecular oxygen and catalytic hydrobromic acid under UV irradiation, provides another environmentally friendly route that avoids heavy metals and halogenated solvents. organic-chemistry.org
Waste Reduction : Traditional syntheses often generate significant waste. Green methods focus on atom economy and the use of less hazardous reagents. For example, biological production methods using microorganisms to convert simple carbon sources like glucose into aminobenzoic acids are being developed to replace chemical syntheses that rely on toxic, petroleum-derived precursors. mdpi.com
These principles, while discussed in the general context of benzoic acid synthesis, provide a framework for developing more sustainable routes to specialized derivatives like this compound.
Precursors and Intermediate Compounds in the Synthesis of this compound
The synthesis of this compound typically starts from more readily available halogenated precursors. A plausible and common synthetic strategy involves a nucleophilic aromatic substitution reaction.
A logical starting material for the synthesis is a tri-halogenated benzene (B151609) derivative. For instance, 2,4,5-trifluorobenzoic acid serves as an excellent precursor. The fluorine atom at the C-4 position is the most activated towards nucleophilic substitution due to the electron-withdrawing effects of the two adjacent fluorine atoms and the carboxylic acid group.
Patents describe processes for preparing various halogenated benzoic acids, which are noted as important precursors for quinolonecarboxylic acid derivatives with antibacterial activity. google.com The synthesis of related compounds, such as 2-alkylthio benzoic acid derivatives, often involves the displacement of a halogen atom on the aromatic ring. google.com For example, the preparation of 2-methylthio-5-nitrobenzoic acid is achieved by reacting methyl 2-chloro-5-nitrobenzoate with methyl mercaptan. google.com
While direct synthesis from halogenated benzoic acids is common, alternative routes can employ substituted anilines or anthranilic acids. These methods, however, are generally more complex for achieving the specific substitution pattern of this compound. General methods exist for the thioetherification of anilines, which typically involve regioselective bromination followed by a copper-catalyzed C-S bond cross-coupling reaction. researchgate.net These pathways highlight the versatility of aniline (B41778) derivatives in building complex aromatic structures, although they are not the most direct route for the target molecule. The biological production of aminobenzoic acids from simple carbon sources through the shikimate pathway also presents a potential, albeit currently less common, starting point for further chemical modification. mdpi.com
The key step in the synthesis from a trifluoro-precursor is the selective introduction of the methylthio group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Thiolation Reaction : The precursor, such as 2,4,5-trifluorobenzoic acid, is reacted with a methylthiolating agent. Sodium thiomethoxide (NaSMe) is a common reagent for this purpose. The reaction is typically carried out in a polar aprotic solvent, such as N-methylpyrrolidinone (NMP) or dimethylformamide (DMF), which can facilitate the displacement of the fluoride (B91410) ion. google.com
The reaction proceeds as follows: 2,4,5-Trifluorobenzoic acid + Sodium Thiomethoxide → this compound + Sodium Fluoride
The conditions for such reactions, including temperature and reaction time, are critical for achieving high yield and selectivity. google.com The fluorine atom at the C-4 position is preferentially displaced due to its activation by the flanking fluorine atoms and the para-carboxyl group.
Derivatization Strategies and Functionalization of this compound
The carboxylic acid group of this compound is a versatile handle for further chemical modification, allowing for the creation of a wide range of derivatives with potentially new properties.
Esterification and amidation are two of the most common derivatization reactions performed on carboxylic acids. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for screening and for modifying the pharmacokinetic properties of a lead compound.
Esterification : The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. quora.com The methyl ester of this compound is a known compound. aaronchem.com
Amidation : Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These mild conditions are compatible with a wide range of functional groups. For instance, the synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives involves the initial formation of a hydrazide from the corresponding ester, followed by condensation with an aldehyde. nih.gov A similar strategy could be applied to this compound to generate a variety of amide and hydrazone derivatives.
The ability to easily form these derivatives makes this compound a useful scaffold for developing new chemical entities. The following table illustrates potential ester and amide derivatives.
| Derivative Type | Reactant | Potential Product |
| Ester | Methanol | Methyl 2,5-difluoro-4-(methylthio)benzoate |
| Ester | Ethanol | Ethyl 2,5-difluoro-4-(methylthio)benzoate |
| Amide | Ammonia | 2,5-Difluoro-4-(methylthio)benzamide |
| Amide | Aniline | N-Phenyl-2,5-difluoro-4-(methylthio)benzamide |
| Hydrazide | Hydrazine | 2,5-Difluoro-4-(methylthio)benzohydrazide |
Halogenation and Sulfonylation Reactions on the Aromatic Ring
The introduction of additional substituents onto the aromatic core of benzoic acid derivatives is a key strategy for modulating their chemical and physical properties. Electrophilic aromatic substitution reactions, such as halogenation and sulfonylation, are fundamental to this process. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the carboxylic acid group, the fluorine atoms, and the methylthio group.
Halogenation:
The halogenation of benzoic acid rings can be achieved using various reagents. For activated systems, reagents like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent are effective. While specific studies detailing the halogenation of this compound are not prevalent, research on analogous compounds provides insight into potential synthetic pathways. For instance, the chlorination of a related substituted methyl benzoate (B1203000) derivative has been successfully demonstrated. In one study, methyl 2,4-dihydroxy-6-methylbenzoate was treated with sulfuryl chloride to yield the dichlorinated product, methyl 3,5-dichloro-2,4-dihydroxy-6-methyl benzoate nih.gov. This reaction highlights a viable method for introducing chlorine atoms onto an activated benzoic acid scaffold.
The table below summarizes a representative halogenation reaction on a similar benzoic acid derivative.
| Starting Material | Reagent | Product | Solvent | Conditions | Reference |
| Methyl 2,4-dihydroxy-6-methylbenzoate | SO₂Cl₂ | Methyl 3,5-dichloro-2,4-dihydroxy-6-methyl benzoate | Diethyl ether | 37 °C, 10 min | nih.gov |
Sulfonylation:
Sulfonylation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid or chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution. The existing substituents on this compound would direct the incoming electrophile. The fluorine and methylthio groups are ortho, para-directing, while the carboxylic acid is a meta-directing deactivator. The interplay of these electronic effects would determine the final position of the sulfonyl group. Specific literature detailing the direct sulfonylation of this compound is limited; however, the principles of electrophilic substitution on polysubstituted benzene rings are well-established.
Oxidative Transformations of the Methylthio Moiety to Sulfoxides and Sulfones
The sulfur atom of the methylthio group (-SMe) in this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are significant as they alter the electronic properties and steric profile of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide (one oxygen atom added) or the sulfone (two oxygen atoms added).
The selective oxidation of sulfides to sulfoxides can be achieved under mild, transition-metal-free conditions. A common method involves using hydrogen peroxide (H₂O₂) in glacial acetic acid. mdpi.com This system is effective for a clean and high-yield conversion of sulfides to sulfoxides, often without significant overoxidation to the sulfone. mdpi.com
For the complete oxidation of the methylthio group to the corresponding methylsulfonyl group (-SO₂Me), more potent oxidizing agents or harsher reaction conditions are typically required. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently used for this purpose. organic-chemistry.org By adjusting the stoichiometry of the oxidant and the reaction conditions, it is possible to favor the formation of the sulfone over the sulfoxide. organic-chemistry.org Other reagents reported for the oxidation of sulfides to sulfones include permanganate (B83412) and 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent). organic-chemistry.org
The following table presents various oxidizing agents used for the transformation of sulfides to sulfoxides and sulfones, based on general literature findings.
| Oxidizing Agent | Typical Product | Key Features | Reference |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Mild, selective, "green" conditions, high yields. | mdpi.com |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Effective for full oxidation to the sulfone. | organic-chemistry.org |
| 2,2,2-Trifluoroacetophenone / H₂O₂ | Sulfoxide or Sulfone | Selectivity is dependent on reaction conditions. | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, environmentally benign method. | organic-chemistry.org |
| Permanganate on MnO₂ support | Sulfone | Can be used under heterogeneous or solvent-free conditions. | organic-chemistry.org |
Molecular Design and Advanced Structural Analysis of 2,5 Difluoro 4 Methylthio Benzoic Acid and Its Derivatives
Conformational Analysis and Intramolecular/Intermolecular Interactions
The spatial arrangement of the functional groups in 2,5-Difluoro-4-(methylthio)benzoic acid is not static. Rotation around the C-C and C-O single bonds of the carboxylic acid group, as well as the C-S bond of the methylthio group, gives rise to various conformers with distinct energy profiles. The stability of these conformers is influenced by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding and dipole-dipole interactions.
Investigation of Hydrogen Bonding Networks in Solid-State and Solution (e.g., carboxyl dimers)
In the solid state, benzoic acids and their derivatives commonly form centrosymmetric dimers through robust hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This characteristic hydrogen-bonding motif is a powerful tool in crystal engineering, directing the assembly of molecules into well-defined supramolecular structures. For this compound, it is highly probable that the carboxylic acid moieties will engage in similar dimeric hydrogen bonding in the crystalline phase.
In solution, the extent of dimerization depends on the solvent polarity and concentration. In non-polar solvents, the dimeric form is expected to be prevalent, while in polar, protic solvents, intermolecular hydrogen bonds with the solvent molecules will compete with and can disrupt the carboxyl dimers.
Aromatic Interactions and Stacking Geometries in Molecular Assemblies
Aromatic π-π stacking interactions are another crucial non-covalent force that governs the packing of aromatic molecules in the solid state and their association in solution. nih.govlibretexts.org These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one aromatic ring and the electron-deficient σ-framework of a neighboring ring. The substitution pattern on the benzene (B151609) ring significantly modulates the strength and geometry of these interactions. rsc.org
In this compound, the two fluorine atoms withdraw electron density from the aromatic ring, creating a more electron-deficient π-system. This can lead to favorable stacking interactions with electron-rich aromatic systems. Conversely, the methylthio group is a weakly electron-donating group, which can influence the electrostatic potential of the ring. The interplay of these opposing electronic effects, along with the steric bulk of the substituents, will determine the preferred stacking geometry, which can range from face-to-face to offset or edge-to-face arrangements. epa.gov The relative position of substituents has been shown to have a strong influence on the strength of π-π stacking. nih.gov
Advanced Spectroscopic Characterization Techniques in Chemical Research
A suite of spectroscopic techniques is indispensable for the unambiguous structural elucidation and investigation of the dynamic behavior of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The chemical shifts of the protons and carbons are sensitive to their local electronic environment.
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons of the thioether group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position of which is dependent on concentration and solvent due to hydrogen bonding. The methyl protons of the SCH₃ group will appear as a sharp singlet in the upfield region.
¹³C NMR: The ¹³C NMR spectrum will show distinct resonances for each of the eight carbon atoms in the molecule, as they are in different chemical environments. nih.gov The carbon atoms bonded to fluorine will exhibit large one-bond ¹³C-¹⁹F coupling constants. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 165-175 ppm). researchgate.net The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methylthio group.
¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms and can provide valuable information about intramolecular interactions and conformational changes. Two distinct signals are expected for the two non-equivalent fluorine atoms at the 2- and 5-positions.
A representative table of expected NMR data, based on analogous compounds, is provided below.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets (due to H-H and H-F coupling) |
| ¹H (COOH) | > 10 | Broad singlet |
| ¹H (SCH₃) | 2.4 - 2.6 | Singlet |
| ¹³C (C=O) | 165 - 175 | Singlet or triplet (due to coupling with ortho fluorine) |
| ¹³C (C-F) | 150 - 165 | Doublet (large ¹JCF) |
| ¹³C (C-S) | 130 - 145 | Singlet or doublet |
| ¹³C (Aromatic CH) | 115 - 130 | Doublet of doublets (due to C-F and C-H coupling) |
| ¹³C (SCH₃) | 15 - 20 | Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Photochemical Investigations
Vibrational spectroscopy provides a fingerprint of the molecule, with characteristic absorption bands corresponding to the stretching and bending modes of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp and intense band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxyl group. researchgate.net The C-F stretching vibrations will appear as strong bands in the 1100-1300 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations and the C-S stretching modes are often more prominent in the Raman spectrum. chemicalbook.com
The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| O-H stretch (dimer) | 2500 - 3300 | Broad, Strong (IR) |
| C=O stretch | 1680 - 1720 | Strong, Sharp (IR) |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong (IR & Raman) |
| C-F stretch | 1100 - 1300 | Strong (IR) |
| C-O stretch | 1210 - 1320 | Medium (IR) |
| C-S stretch | 600 - 800 | Weak to Medium (IR & Raman) |
Mass Spectrometry (MS) for Molecular Fragmentation Studies and Identification of Reaction Products
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used for structural confirmation and identification of related compounds in a mixture.
For this compound (MW = 204.19 g/mol ), the molecular ion peak [M]⁺ at m/z 204 would be expected. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). libretexts.orgdocbrown.info The presence of the methylthio group can lead to characteristic fragmentations, such as the loss of •CH₃ (M-15) or •SCH₃ (M-47). The fragmentation pattern can provide valuable clues about the connectivity of the atoms within the molecule. For instance, the fragmentation of 4-(methylthio)benzoic acid shows diagnostically important ions resulting from these losses. researchgate.net
Expected Key Fragments in the Mass Spectrum:
| m/z | Proposed Fragment | Description |
| 204 | [C₈H₆F₂O₂S]⁺• | Molecular Ion |
| 189 | [C₈H₅F₂OS]⁺ | Loss of •OH |
| 159 | [C₇H₅F₂S]⁺ | Loss of •COOH |
| 189 | [C₇H₃F₂O₂S]⁺ | Loss of •CH₃ |
| 157 | [C₇H₃F₂O₂]⁺ | Loss of •SCH₃ |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of molecules, revealing precise bond lengths, angles, and intermolecular interactions that govern their packing in a crystalline lattice. For substituted benzoic acids, a recurring structural motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. iucr.orgresearchgate.net This dimerization is a characteristic feature, with O···O distances typically around 2.6 Å. iucr.org
Table 1: Crystallographic Data for Related Substituted Benzoic Acids
| Compound | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| 2-(ferrocenylcarbonyl)benzoic acid | - | - | Centrosymmetric dimer via H-bonding | iucr.org |
| 3-ferrocenylphthalide | - | - | Aromatic ring perpendicular to ferrocene | iucr.org |
| 4-(4-Bromobenzenesulfonamido)benzoic acid | - | - | Forms characteristic carboxylic acid dimers | researchgate.net |
| 3-[(2-acetylphenoxy)carbonyl]benzoic acid | Monoclinic | - | Molecules are dimerized via O—H···O H-bonds | nih.gov |
Note: This table is populated with data from related structures to infer potential characteristics of the title compound.
Computational Chemistry and Theoretical Modeling of this compound
Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an electronic level, offering insights that complement experimental findings.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of substituted benzoic acids. mdpi.comresearchgate.net These calculations can determine various parameters like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges, which are crucial for predicting reactivity. researchgate.net
For substituted benzoic acids, electron-withdrawing groups (like fluorine) generally increase the acidity by stabilizing the resulting conjugate base through charge delocalization. psu.edulibretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org DFT studies on fluorinated benzoic acid derivatives show that the positions of the fluorine atoms significantly influence the molecule's electronic structure and conformational stability. mdpi.com The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. In a study of 3-methoxy-2,4,5-trifluorobenzoic acid, the HOMO-LUMO gap was analyzed to understand intramolecular charge transfer interactions. researchgate.net Similarly, calculations on other substituted benzoic acids have used parameters like Mulliken and Löwdin charges to correlate with experimental pKa values, finding that charges on the carboxylic acid group are effective descriptors. psu.edu The substituent's inductive effect, transmitted through the benzene ring's π system, is a dominant factor in determining the acidity of these compounds. nih.gov
Table 2: Calculated Electronic Properties for Related Fluorinated Aromatic Compounds
| Compound | Method | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| Substituted Benzoic Acids | DFT B3LYP/6-311G(d,p) | Löwdin Charges | Excellent correlation with experimental pKa | psu.edu |
| 3-methoxy-2,4,5-trifluorobenzoic acid | DFT-B3LYP | HOMO-LUMO gap | Indicates intramolecular charge transfer | researchgate.net |
| 4-bromo-3-(methoxymethoxy) benzoic acid | DFT B3LYP/6-311++G(d,p) | HOMO-LUMO gap | Provides insight into chemical reactivity | researchgate.net |
Note: This table presents data from analogous compounds to illustrate the application and findings of quantum chemical calculations.
Molecular docking and dynamics simulations are pivotal in drug discovery for predicting how a ligand might bind to a protein target. mdpi.comrjptonline.org These computational techniques analyze the interactions, binding affinity, and conformational changes that occur when a small molecule interacts with a protein's binding site. rjptonline.orgmdpi.com
For derivatives of 2,5-substituted benzoic acid, these methods have been used to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Docking studies revealed that the benzoic acid's carboxyl group forms a critical hydrogen bond with an arginine residue (Arg263) in the Mcl-1 binding groove. nih.gov The nature and size of substituents on the benzoic acid scaffold were shown to be crucial for occupying hydrophobic pockets and determining the binding mode. nih.gov For example, a phenethylthio moiety was found to have hydrophobic interactions with methionine, leucine, and valine residues. nih.gov In another study, docking of various benzoic acid derivatives against the SARS-CoV-2 main protease was performed to evaluate potential antiviral activity, with the number of hydroxyl groups influencing the docking score. mdpi.com Molecular dynamics simulations on benzoic acid in confined spaces have shown that confinement impacts collective dynamics and can increase the organization of the hydrogen bond network. nih.gov
Table 3: Molecular Docking and Dynamics Simulation Data for Benzoic Acid Derivatives
| Ligand Class | Protein Target | Key Interaction | Simulation Finding | Reference |
|---|---|---|---|---|
| 2,5-Substituted Benzoic Acids | Mcl-1/Bfl-1 | H-bond between carboxyl and Arginine | Substituents occupy hydrophobic pockets, influencing binding mode. | nih.gov |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Hydrophilic interactions via OH groups | Docking score increased with the number of hydroxyl groups. | mdpi.com |
| 2,6-Difluorobenzamides | FtsZ | Hydrophobic interactions with Valine residues | Non-planar conformation favored for strong hydrophobic interactions. | mdpi.com |
Theoretical modeling is essential for elucidating reaction mechanisms that are difficult to study experimentally. This includes predicting pathways for synthesis, metabolism, and environmental degradation. The strong C-F bond in fluorinated aromatic compounds makes their degradation challenging. nih.gov
Computational studies using DFT have been employed to understand the oxidative activation and defluorination of these compounds. For example, the mechanism of C₆F₆ activation by a biomimetic iron(IV)-oxo complex was shown to proceed via an electrophilic C-O addition followed by a 1,2-fluoride shift, a pathway distinct from typical C-H hydroxylation. nih.gov The anaerobic degradation of fluorobenzoates has been observed under denitrifying conditions, where specific bacteria can utilize them as a growth substrate, leading to stoichiometric fluoride (B91410) release. nih.gov Theoretical studies on the base-mediated didefluorination of o-trifluoromethyl benzylamines propose a mechanism involving a 1,4-elimination of a fluoride ion to form a difluoroquinone methide intermediate. acs.org Furthermore, the palladium-catalyzed fluorination of aryl triflates has been studied computationally to understand challenges like the formation of stable fluorine-bridged dimers that hinder the desired C-F bond formation. acs.org
Molecular descriptors are numerical values that characterize a molecule's properties and are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net These descriptors can be physicochemical (e.g., LogP), electronic (e.g., atomic charges), or topological (e.g., molecular shape). researchgate.net
For substituted benzoic acids, DFT-calculated descriptors such as atomic charges, bond indices, and energy differences between a carboxylic acid and its conjugate base have shown excellent correlations with experimental pKa values. psu.edu This demonstrates that quantum chemical parameters can effectively quantify substituent effects. psu.edu In QSAR studies for drug design, molecular descriptors are used as independent variables to build models that predict biological activity. researchgate.net For instance, descriptors can be used to predict if a compound will cross the blood-brain barrier or have good intestinal absorption. rjptonline.org Analysis of a set of substituted benzoic acids using density functional concepts showed a good relationship between the gas-phase acidity and the electronegativity of molecular fragments, highlighting the importance of inductive effects. nih.gov
Table 4: Key Molecular Descriptors for Substituted Benzoic Acids
| Descriptor Type | Example Descriptor | Application | Relevance | Reference |
|---|---|---|---|---|
| Electronic | Löwdin Charge (QL) on COOH | pKa Prediction | High correlation (r² = 0.978) with experimental pKa. | psu.edu |
| Electronic | Electronegativity (χ) of ZC₆H₄COO fragment | Gas Phase Acidity Prediction | Good relationship with ΔacidG°, indicating inductive effect importance. | nih.gov |
| Physicochemical | LogP | Drug-likeness Assessment | Predicts hydrophobicity and potential for membrane permeability. | mdpi.com |
| Physicochemical | Topological Polar Surface Area (TPSA) | Intestinal Absorption Prediction | Used to estimate the transport properties of molecules. | chemscene.com |
Research Applications and Investigation of Biological System Interactions Mechanistic and Model Studies
Investigation of Anti-Inflammatory Mechanisms of Action
Detailed mechanistic studies on 2,5-Difluoro-4-(methylthio)benzoic acid as an anti-inflammatory agent are not prominently featured in current scientific literature. The exploration of related fluorinated benzoic acids and other NSAIDs provides a general context for potential mechanisms, but specific data on this compound is lacking.
There is no specific data available from the reviewed search results detailing the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) by this compound. Research on other novel anti-inflammatory compounds often involves assessing their ability to inhibit the production of these key mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, but such studies for this specific molecule have not been reported. preprints.org
Direct inhibitory studies of this compound on cyclooxygenase (COX) enzymes have not been found in the analyzed research. The development of anti-inflammatory agents frequently targets COX-1 and COX-2, as their inhibition blocks the production of prostaglandins, which are key drivers of inflammation. bldpharm.comnih.gov While many benzoic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors, specific IC50 values or selectivity indices for this compound are not available in the reviewed literature. nih.govmdpi.com
Exploration of Analgesic Pathways and Neurobiological Interactions
The potential for this compound to act as an analgesic has not been a significant focus of the available research.
No dedicated studies on the interaction between this compound and specific pain signaling receptors were identified. The development of novel analgesics often involves screening for activity against targets like prostaglandin (B15479496) E2 (EP) receptors or other G protein-coupled receptors involved in nociception. For instance, research into other benzoic acid derivatives has led to the discovery of potent and selective antagonists for the prostaglandin E2 subtype 4 (EP4) receptor, a key target in inflammatory pain. nih.gov However, similar investigations have not been reported for this compound.
There is a lack of published studies concerning the specific neurobiological mechanisms through which this compound might exert analgesic effects. Research in this area would typically involve animal models of pain and investigation into central and peripheral nervous system pathways, for which there is currently no data for this compound.
Anticancer Research Applications of this compound Derivatives
The most significant area of investigation for compounds structurally related to this compound is in the field of oncology. Research has focused on designing derivatives based on a 2,5-substituted benzoic acid scaffold to target key proteins involved in cancer cell survival. nih.govnih.gov
Specifically, this scaffold has been utilized to develop dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) related protein A1 (Bfl-1). nih.govexlibrisgroup.com These proteins are part of the Bcl-2 family, which governs the intrinsic apoptotic pathway and are frequently overexpressed in various cancers, allowing malignant cells to evade programmed cell death. nih.gov
Structure-based design led to the development of a class of 2,5-substituted benzoic acid inhibitors where the carboxylic acid group anchors the molecule into the binding groove of the target proteins. nih.gov Structure-activity relationship (SAR) studies revealed that a thioether substituent at the 5-position of the benzoic acid ring significantly contributes to the binding potency for both Mcl-1 and Bfl-1. nih.gov For example, the deletion of a phenethylthio substituent from a lead compound resulted in a more than 30-fold and 60-fold decrease in binding affinity to Mcl-1 and Bfl-1, respectively. nih.gov
Further optimization of the substituents on the 2,5-substituted benzoic acid core led to the development of potent dual inhibitors. These findings establish a foundation for developing derivatives of compounds like this compound as potential therapeutic agents that can overcome cancer resistance by simultaneously targeting multiple survival proteins. nih.govnih.gov
| Compound | R1 Substituent (5-position) | R2 Substituent (2-position) | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |
|---|---|---|---|---|
| 1 | -S(CH2)2Ph | -NHSO2Ph | 1.5 | 1.5 |
| 2 | -H | -NHSO2Ph | >50 | >100 |
| 11 | -S(CH2)2(4-F-Ph) | -NHSO2Ph | 0.43 | 0.5 |
| 21 | -S(CH2)2(4-F-Ph) | -NHSO2(4-Cl-Ph) | 0.2 | 0.25 |
| 24 | -S(CH2)2(3,4-di-F-Ph) | -NHSO2(4-Cl-Ph) | 0.1 | 0.1 |
In Vitro Cytotoxicity Studies Against Various Cancer Cell Lines (e.g., HCT-116, MCF-7, A431, NB4)
For instance, a variety of benzoic acid derivatives have been evaluated for their in vitro anticancer activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. preprints.orgresearchgate.net One study reported that certain 4-hydrazinobenzoic acid derivatives were effective in blocking the proliferation of the MCF-7 cell line. researchgate.net Another study on new N-benzenesulfonylguanidine derivatives showed selective growth inhibition against both MCF-7 and HCT-116 cell lines. nih.gov Specifically, derivatives with a 2-chloromethylbenzylthio substituent exhibited IC50 values of 12 µM and 19 µM against HCT-116 and MCF-7 cells, respectively. nih.gov
Furthermore, research on gallic acid–stearylamine conjugates, which are derivatives of benzoic acid, showed effective anticancer effects against the A431 human squamous cancer cell line with an IC50 value of 100 µg/ml. preprints.org Dihydroxybenzoic acid (DHBA), another related compound, has been shown to inhibit the growth of cancer cells. nih.gov These findings collectively suggest that the this compound scaffold is a promising candidate for cytotoxic activity against a range of cancer cell lines.
Table 1: Cytotoxicity of Benzoic Acid Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-benzenesulfonylguanidine derivative (with 2-chloromethylbenzylthio substituent) | HCT-116 | 12 µM | nih.gov |
| N-benzenesulfonylguanidine derivative (with 2-chloromethylbenzylthio substituent) | MCF-7 | 19 µM | nih.gov |
| Gallic acid–stearylamine conjugate | A431 | 100 µg/ml | preprints.org |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | 17.84 µM | preprints.org |
This table presents data for structurally related benzoic acid derivatives due to the absence of specific data for this compound.
Investigation of Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The anticancer effects of many therapeutic agents are mediated through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cell proliferation. Research into benzoic acid derivatives indicates that these compounds can indeed trigger these mechanisms.
Studies have shown that some benzoic acid derivatives can induce apoptosis in various cancer cell lines. nih.govnih.gov For example, Dihydroxybenzoic acid (DHBA) has been found to induce cancer cell death by elevating caspase-3 activity, a key mediator of apoptosis. nih.gov This induction of apoptosis is a crucial mechanism for the anticancer potential of DHBA. nih.gov Similarly, certain cyclopentaquinoline derivatives incorporating a fluorobenzoic acid moiety have been shown to cause cancer cell death through the induction of caspase 3-dependent apoptosis. nih.gov
In addition to apoptosis, cell cycle arrest is another important mechanism of anticancer activity. DHBA has been observed to arrest cells in the G2/M phase of the cell cycle and increase the population of cells in the sub-G0-G1 phase, which is indicative of apoptosis. nih.gov Other fluorinated benzoic acid derivatives have also been found to inhibit cancer cell growth by causing cell cycle arrest at the G0/1 phase. nih.gov These findings suggest that this compound may also exert its potential anticancer effects by interfering with the cell cycle and promoting apoptosis.
Targeted Inhibition Studies of Anti-Apoptotic Proteins (e.g., Mcl-1, Bfl-1)
A significant area of investigation for 2,5-substituted benzoic acid derivatives is their ability to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bfl-1. nih.govnih.gov These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
Researchers have successfully designed and synthesized 2,5-substituted benzoic acid scaffolds that act as dual inhibitors of Mcl-1 and Bfl-1. nih.govnih.gov Through structure-based design, a lead compound (compound 24 in the study) was developed that binds to both Mcl-1 and Bfl-1 with high affinity (Ki values of 100 nM) and demonstrates selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govnih.gov This selective binding translates to on-target cellular activity, inducing cell death in lymphoma cell lines that are dependent on Mcl-1 and Bfl-1 for survival. nih.gov
The 2,5-substituted benzoic acid core was identified as a key structural feature, with the carboxyl group forming an essential hydrogen bond with a conserved arginine residue (Arg263) in the binding pocket of Mcl-1. nih.gov The substituents at the 2 and 5 positions of the benzoic acid ring were optimized to enhance binding affinity and selectivity. nih.gov This line of research strongly suggests that this compound, by virtue of its 2,5-disubstituted benzoic acid core, has the potential to be investigated as an inhibitor of Mcl-1 and Bfl-1.
Table 2: Binding Affinity of a 2,5-Substituted Benzoic Acid Derivative (Compound 24) for Anti-Apoptotic Proteins
| Protein | Binding Affinity (Ki) | Reference |
|---|---|---|
| Mcl-1 | 100 nM | nih.govnih.gov |
| Bfl-1 | 100 nM | nih.govnih.gov |
| Bcl-2 | > 25 µM | nih.gov |
This table shows data for a specific optimized 2,5-substituted benzoic acid derivative (compound 24) from a research study.
Receptor Binding Studies and Molecular Target Identification (e.g., VEGFR-2, RXRα, RARα)
The biological activity of small molecules is often determined by their ability to bind to specific protein receptors. While direct binding studies of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Retinoid X Receptor alpha (RXRα), and Retinoic Acid Receptor alpha (RARα) are not documented, research on related structures provides valuable context.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. bpsbioscience.combpsbioscience.com Studies on various heterocyclic compounds, including some benzoic acid derivatives, have identified potent VEGFR-2 inhibitors. preprints.orgnih.gov For example, certain bis( nih.govnih.govnyu.edutriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have shown significant VEGFR-2 inhibitory activity. nih.gov This suggests that the broader class of substituted benzoic acids could be explored for VEGFR-2 inhibition.
RXRα and RARα are nuclear receptors that play critical roles in cell differentiation and proliferation. wikipedia.orgnih.gov Synthetic retinoids, which include certain benzoic acid derivatives, have been developed to target these receptors. nih.govnih.gov For instance, a series of newly synthesized benzoic acid derivatives were found to elicit cellular responses similar to retinoic acid, suggesting they act through similar mechanisms, although a direct correlation with binding to cellular retinoic acid-binding protein was not always observed. nih.gov Bexarotene, a benzoic acid derivative, is a known RXR-selective agonist. mdpi.com Given the structural features of this compound, its potential interaction with these nuclear receptors could be a subject for future investigation.
Antimicrobial Activity Research
In addition to their anticancer potential, benzoic acid and its derivatives have been investigated for their antimicrobial properties. The presence of fluorine and sulfur atoms in this compound suggests that it may possess activity against various microbial pathogens.
Efficacy Studies Against Gram-Positive and Gram-Negative Bacterial Strains
Benzoic acid and its derivatives are known to possess antibacterial activity. nih.govresearchgate.net The position and nature of substituents on the benzoic acid ring can influence their efficacy against different bacterial strains. nih.gov For example, studies have shown that benzoic acid itself can inhibit the growth of E. coli. nih.gov
Research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives has demonstrated moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.com Another study on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified potent agents against Gram-positive staphylococci and enterococci, with some compounds showing bactericidal action. mdpi.com The antimicrobial action of benzoic acid derivatives is thought to involve the disruption of bacterial cell homeostasis by acting as a lipophilic acid that can transport H+ ions into the cytoplasm. researchgate.net Organosulfur compounds have also been shown to possess a broad spectrum of antimicrobial activity. nih.gov These findings support the hypothesis that this compound, which combines a substituted benzoic acid with a sulfur-containing moiety, could exhibit antibacterial properties.
Investigation of Fungal Inhibition Mechanisms
The potential for this compound to act as an antifungal agent is supported by research on related chemical classes. Organofluorine compounds are prevalent in pharmaceuticals and are used as general antifungal agents. nih.gov The introduction of fluorine can enhance the metabolic stability and lipophilicity of a molecule, which can contribute to its biological activity. scispace.com
Furthermore, sulfur-containing compounds have a well-documented history of antifungal activity. nih.govnih.gov For example, various organosulfur compounds have been tested for their antifungal activities, with thiosulfinates and trisulfides showing significant potency. nih.gov Metabolites from fungal sources that contain sulfur have also exhibited antifungal effects. mdpi.com The combination of fluorine and a methylthio group in the structure of this compound makes it a compelling candidate for investigation as a novel antifungal agent. The mechanism of action could potentially involve the disruption of fungal cell membranes or the inhibition of essential enzymes.
Research on Disruption of Microbial Cell Wall Synthesis
While benzoic acid derivatives are known to possess antibacterial properties, with their inhibitory effects influenced by the type, number, and position of substituents on the benzene (B151609) ring, specific research directly linking this compound to the disruption of microbial cell wall synthesis is not extensively documented in publicly available literature. achemblock.com The general mechanism for some phenolic acids involves lowering the environmental pH, which can inhibit bacterial growth. achemblock.com However, the specific contribution of the difluoro and methylthio groups of the title compound to this or other mechanisms, such as direct enzymatic inhibition within the cell wall synthesis pathway, remains an area for further investigation.
Role as Research Intermediates for the Synthesis of Advanced Bioactive Molecules
This compound serves as a valuable building block in organic synthesis, providing a scaffold that can be elaborated into more complex, biologically active molecules. Its utility stems from the reactivity of its carboxylic acid group and the influence of its fluorine and methylthio substituents on the properties of the resulting compounds.
Precursors for Heterocyclic Systems (e.g., 1,3,4-oxadiazole (B1194373), thiadiazole)
The synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, often involves the use of carboxylic acids as starting materials. These heterocyclic rings are present in a wide array of medicinally important compounds.
The general synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles can start from a benzoic acid derivative. nih.govnih.govniscpr.res.in The process typically involves converting the benzoic acid to its corresponding acid hydrazide. This intermediate can then be cyclized with various reagents, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. nih.gov Although this is a common pathway, specific examples detailing the use of this compound are not readily found in the surveyed literature.
Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from benzoic acid precursors. pnrjournal.comdergipark.org.tr One common method involves the reaction of a benzoic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2-amino-5-aryl-1,3,4-thiadiazole. pnrjournal.comnih.gov Another approach is the cyclization of a thiosemicarbazide derivative, which can be prepared from the corresponding acid hydrazide. nih.gov While these general synthetic strategies are well-established for various benzoic acids, their specific application starting from this compound requires further dedicated research documentation.
Building Blocks for Complex Pharmaceutical Scaffolds and Chemical Libraries
The development of new pharmaceuticals often relies on the creation of chemical libraries, which are large collections of diverse compounds. These libraries are then screened for biological activity against various therapeutic targets. Benzoic acid derivatives are frequently used as foundational building blocks in the construction of these libraries due to their versatility in chemical reactions. routledge.com
The presence of fluorine atoms in a pharmaceutical scaffold can significantly enhance its metabolic stability and binding affinity. The methylthio group can also influence the molecule's electronic properties and potential for interactions with biological targets. Therefore, this compound represents a potentially valuable starting material for generating novel and structurally diverse compounds for inclusion in pharmaceutical screening libraries. While the principle is sound, specific examples of large-scale library synthesis using this particular benzoic acid derivative are not prominent in the available scientific literature.
Contribution to Agrochemical Research and Development (e.g., herbicide intermediates)
Methylthiobenzoic acid is recognized as an important intermediate in the synthesis of agricultural and pharmaceutical products. google.com The development of new herbicides and other agrochemicals is an ongoing area of research to improve crop yields and manage pests. The structural motifs present in this compound could be incorporated into new potential agrochemicals. The synthesis of such compounds would likely follow established chemical transformations of the carboxylic acid group into other functional groups or by incorporating the substituted phenyl ring into a larger molecular framework. However, specific instances of this compound being used as a direct intermediate in the synthesis of commercialized or late-stage development herbicides are not explicitly detailed in the reviewed sources.
Future Directions and Emerging Research Avenues for 2,5 Difluoro 4 Methylthio Benzoic Acid
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research into the synthesis of 2,5-Difluoro-4-(methylthio)benzoic acid is likely to focus on developing more efficient, sustainable, and scalable methods. Current synthetic approaches for similar fluorinated aromatic compounds often involve multi-step processes that may suffer from low yields or require harsh reaction conditions.
Advanced synthetic strategies could include:
C-H Activation: Direct C-H functionalization represents a powerful and atom-economical approach. Future methodologies could target the selective introduction of the methylthio group onto a 2,5-difluorobenzoic acid scaffold, or conversely, the difluorination of a 4-(methylthio)benzoic acid precursor.
Flow Chemistry: The use of microreactor technology could offer significant advantages in terms of safety, reaction control, and scalability. For fluorination reactions, which can be highly exothermic, flow chemistry provides superior heat and mass transfer, leading to cleaner reactions and higher yields.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a green and highly selective alternative to traditional chemical methods. While not yet established for this specific compound, the broader field of biocatalysis is rapidly expanding to include a wider range of synthetic transformations.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Late-Stage Fluorination | Increased efficiency, reduced step count | Development of novel fluorinating agents and catalysts |
| C-H Activation | High atom economy, simplified starting materials | Catalyst design for regioselective functionalization |
| Flow Chemistry | Enhanced safety, scalability, and reaction control | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme discovery and engineering for specific transformations |
Exploration of Novel Bioactive Derivatives with Improved Specificity and Potency through Advanced SAR
The structural motifs present in this compound—a difluorinated benzene (B151609) ring and a methylthio group—are found in numerous biologically active compounds. This suggests that derivatives of this scaffold could exhibit interesting pharmacological properties. Future research will likely focus on a systematic exploration of its structure-activity relationships (SAR).
Key areas for SAR studies would include:
Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group could modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Alterations to the Methylthio Group: Oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronics and polarity of this substituent, which could have a profound impact on biological activity.
Varying the Aromatic Substitution Pattern: The synthesis and biological evaluation of isomers with different arrangements of the fluorine and methylthio substituents would provide crucial information about the spatial and electronic requirements for bioactivity. The substitution of fluorine, in particular, is known to have a significant effect on the biological behavior of molecules. nih.gov
Introduction of Additional Substituents: The addition of other functional groups to the aromatic ring could lead to enhanced potency or selectivity for a particular biological target.
The goal of these SAR studies would be to identify derivatives with improved potency and selectivity for specific biological targets, such as enzymes or receptors. The introduction of fluorine atoms can influence drug metabolism and ligand-binding interactions, making fluorinated compounds like this a point of interest for medicinal chemists. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery and molecular design. jscholaronline.orgresearchgate.net For a compound like this compound, AI and ML could be applied in several ways:
Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing datasets of fluorinated and thioether-containing compounds to predict the potential bioactivity of novel derivatives of this compound. acs.orgyoutube.com This can help to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Recently, a multimodal deep learning model, F-CPI, has been developed to predict changes in bioactivity upon fluorine substitution, which could be a valuable tool. acs.orgnih.gov
De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design entirely new molecules based on a desired set of properties. mdpi.com These models could be trained to generate derivatives of this compound with optimized bioactivity, solubility, and other pharmaceutically relevant properties.
Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose the most efficient synthetic routes, potentially identifying novel and more sustainable pathways.
The use of AI in organic chemistry is a rapidly growing field that can significantly accelerate the discovery and development of new functional molecules. jscholaronline.orgnih.gov
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling (QSAR) | Forecast the bioactivity of new derivatives | Prioritize synthesis, reduce experimental costs |
| De Novo Design (VAEs, GANs) | Generate novel molecules with desired properties | Discover new lead compounds with improved profiles |
| Synthesis Planning | Identify optimal synthetic routes | Enhance synthetic efficiency and sustainability |
Application of Advanced Analytical and Spectroscopic Techniques for Deeper Mechanistic Understanding
A thorough understanding of the physicochemical properties and molecular behavior of this compound is crucial for its future development. Advanced analytical and spectroscopic techniques will play a key role in this endeavor.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 19F NMR can provide detailed insights into the electronic environment of the fluorine atoms and their interactions with the rest of the molecule. nih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous structural elucidation of new derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction studies of this compound and its derivatives would provide definitive information about their three-dimensional structure and intermolecular interactions in the solid state. researchgate.net
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the compound's geometry, vibrational frequencies, and electronic properties. uc.ptresearchgate.netniscpr.res.in These calculations can complement experimental data and provide a deeper understanding of the molecule's behavior at the atomic level. emerginginvestigators.org For instance, DFT has been used to study the potential energy landscapes of other substituted fluorobenzoic acids. uc.pt
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be developed for the sensitive detection of the compound and its metabolites in biological matrices. uzh.ch
Potential for Material Science and Other Non-Biological Industrial Research Applications
The unique combination of functional groups in this compound suggests potential applications beyond the life sciences, particularly in the field of material science.
Organic Electronics: Fluorinated aromatic compounds are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). technologypublisher.com The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a material, which can improve electron injection and oxidative stability. rsc.org The thioether group could also play a role in modulating the electronic properties and solid-state packing of the material.
Fluoropolymers: While this compound is a small molecule, it could potentially serve as a monomer or an additive in the synthesis of novel fluoropolymers with tailored properties, such as thermal stability, chemical resistance, and specific optical properties.
Photoinitiators: Aromatic thiols have been shown to be effective photoinitiators for various polymerization reactions. acs.org The specific electronic properties of this compound could make it, or its derivatives, a candidate for investigation in this area.
Functional Materials: The carboxylic acid group provides a handle for incorporating the molecule into larger structures, such as metal-organic frameworks (MOFs) or self-assembled monolayers, leading to materials with specific surface properties or catalytic activity. The thioether linkage can also be a site for further functionalization or can influence the material's interaction with metal surfaces. researchgate.net
Future research in these areas will involve the synthesis of polymers and materials incorporating the this compound moiety and the characterization of their physical and chemical properties to assess their suitability for various industrial applications.
Q & A
Q. Optimization Parameters :
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in boronate intermediates .
- Temperature : Controlled heating (60–80°C) ensures selective substitution without over-fluorination.
- Purification : Use reverse-phase HPLC or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M-H]⁻ ion at m/z 233.02) and fragmentation patterns to verify substituent positions .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional groups .
Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT for NMR shifts) .
Advanced: How can researchers resolve contradictions between experimental and computational data in structural analysis?
Methodological Answer :
Contradictions may arise from:
- Tautomerism : The methylthio group’s electron-donating effect can alter resonance structures. Use X-ray crystallography to confirm solid-state structure .
- Solvent Effects : Simulate NMR chemical shifts using COSMO-RS to account for solvent polarity discrepancies .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational changes affecting spectral splitting .
Case Study : If DFT-predicted ¹³C shifts diverge from experimental data by >5 ppm, re-optimize the computational model with explicit solvent molecules .
Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Q. Methodological Answer :
- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to the methylthio-substituted position (para to COOH) .
- Suzuki-Miyaura Coupling : Use boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4. Pd(OAc)₂/XPhos catalytic systems achieve >80% yield in toluene/EtOH at 90°C .
- Side Reactions : Competing protodeboronation occurs if pH > 10. Stabilize with K₂CO₃ (pH 8–9) and degassed solvents .
Kinetic Analysis : Monitor reaction progress via LC-MS to optimize coupling time (typically 12–24 hr) .
Advanced: How is this compound evaluated for biological activity, and what controls are essential?
Q. Methodological Answer :
- Enzyme Inhibition Assays :
- Targets : Test against cyclooxygenase (COX-2) or kinases (e.g., EGFR) due to structural similarity to salicylate derivatives .
- Protocol :
Prepare compound in DMSO (≤0.1% final concentration).
Use a fluorogenic substrate (e.g., Ac-FEFR-AMC for proteases) to measure activity.
Calculate IC₅₀ via dose-response curves (4-parameter logistic model) .
- Controls :
Data Interpretation : Compare IC₅₀ values with analogues (e.g., 3,5-difluoro derivatives) to assess substituent impact .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Q. Methodological Answer :
- Process Optimization :
- Purification :
- Crystallization : Optimize solvent ratios (e.g., 7:3 EtOH/H₂O) for high recovery (>90%) .
- Quality Control : Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Case Study : Pilot-scale runs (100 g) achieved 78% yield with 99.5% purity after two recrystallizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
